Elmustine

Descripción general

Descripción

Métodos De Preparación

Elmustine se puede sintetizar a través de un proceso de varios pasos. La reacción de 2-cloroetilisocianato con azida de sodio activada produce 2-cloroetilcarbamoylazida. Este intermedio se hace reaccionar luego con acetato de sodio anhidro y tetróxido de nitrógeno en tetracloruro de carbono para formar N-(2-cloroetil)-N-nitrosocarbamoylazida. Finalmente, este compuesto se hace reaccionar con etanolamina en isopropanol para producir this compound .

Análisis De Reacciones Químicas

Chemical Reactions Contributing to Biological Activity

Elmustine's biological activity is mainly attributed to the following chemical reactions:

-

Alkylation of DNA: this compound acts as an alkylating agent, forming covalent bonds with DNA bases. This process leads to DNA strand breaks and disrupts DNA function. The alkyl groups (chloroethyl and hydroxyethyl) are transferred to DNA nucleotides, causing structural and functional damage.

-

Hydrolysis: this compound undergoes hydrolysis in vivo to form reactive metabolites, which then alkylate and cross-link DNA and RNA. This cross-linking occurs at the O6 position of guanine-containing bases, inducing cytotoxicity .

Structural and Functional Similarities with Other Nitrosoureas

This compound shares similarities with other compounds in the nitrosourea class, as outlined below:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Lomustine | Similar nitrosourea | Alkylates DNA | Used for brain tumors specifically |

| Carmustine | Similar nitrosourea | Forms DNA cross-links | Effective in glioblastoma treatment |

| Streptozotocin | Similar nitrosourea | Induces DNA damage | Targets pancreatic beta cells |

| Nitrosourea | General class | Alkylates nucleophiles | Broad spectrum activity |

This compound's unique structural modifications enhance its solubility and bioavailability compared to other nitrosoureas. It also exhibits a targeted mechanism under hypoxic conditions.

This compound in Preclinical and Translational Research

This compound is often used in preclinical studies to explore its potential therapeutic applications. These studies, conducted in laboratories using cells or animal models, help in understanding the compound's mechanism of action, efficacy, and toxicity.

This compound is also used in translational research, bridging the gap between preclinical findings and clinical applications. This involves studies focused on optimizing drug delivery, assessing patient response, and identifying biomarkers for predicting treatment outcomes.

Assessment of Genotoxic Effects

Studies have assessed the genotoxic effects of chemotherapy agents, including this compound. These assessments often involve in vitro assays to determine the minimum effective concentration (MEC) or minimum significant concentration (MSC) that induces genotoxic effects .

Aplicaciones Científicas De Investigación

Elmustine tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar los agentes alquilantes y sus reacciones.

Biología: this compound se utiliza para estudiar los efectos de los agentes alquilantes en los procesos celulares y el ADN.

Medicina: Se utiliza principalmente en la quimioterapia para tratar tumores cerebrales y linfoma de Hodgkin.

Mecanismo De Acción

Elmustine ejerce sus efectos alquilando el ADN y el ARN, lo que lleva a la formación de enlaces cruzados y roturas de cadenas. Esto interfiere con los procesos de replicación y transcripción, lo que finalmente lleva a la muerte celular. This compound no es específico de la fase del ciclo celular, lo que significa que puede actuar sobre las células en cualquier etapa del ciclo celular . Los principales objetivos moleculares son las bases del ADN, particularmente la guanina, donde forma enlaces cruzados en la posición O6 .

Comparación Con Compuestos Similares

Elmustine está estrechamente relacionado con otros compuestos de nitrosourea como la lomustine y la semustine. Estos compuestos comparten mecanismos de acción similares y se utilizan en el tratamiento de tipos similares de cáncer. La estructura química única de this compound le permite tener diferentes propiedades farmacocinéticas, como una mayor lipofilicidad, lo que mejora su capacidad para cruzar la barrera hematoencefálica .

Compuestos Similares

- Lomustine

- Semustine

- Streptozotocin

La singularidad de this compound radica en su estructura química específica, que le proporciona propiedades farmacocinéticas y aplicaciones terapéuticas distintas .

Actividad Biológica

Elmustine, a derivative of the nitrosourea class of compounds, exhibits significant biological activity primarily as an anticancer agent. Its mechanism of action involves DNA alkylation, which disrupts the replication and transcription processes in rapidly dividing cells, making it particularly effective against various tumors, including brain tumors.

Chemical Structure and Properties

This compound is structurally related to lomustine (CCNU), sharing similar properties that enhance its therapeutic efficacy. The compound's structure allows it to penetrate the blood-brain barrier (BBB), which is crucial for treating central nervous system (CNS) malignancies. Key physicochemical properties of this compound include:

- Log P : 2.524

- Polar Surface Area : 62.89 Ų

- Molecular Weight : 232.8 g/mol

- Number of Nitrogens : 2

- Number of Oxygens : 5

These properties suggest favorable drug-likeness and oral bioavailability, as indicated by adherence to Lipinski's Rule of Five .

This compound's primary mechanism involves the formation of DNA cross-links through alkylation, leading to:

- Inhibition of DNA replication : By modifying DNA bases, this compound prevents the proper replication of DNA during cell division.

- Induction of apoptosis : The damage caused by alkylation triggers cellular pathways leading to programmed cell death, particularly in tumor cells.

Efficacy Against Tumors

This compound has shown effectiveness in various preclinical and clinical studies:

- Antitumor Activity : In vitro studies demonstrated that this compound effectively inhibits the proliferation of glioblastoma cells, including those resistant to other treatments like temozolomide (TMZ). The IC50 values for this compound were found to be lower than those for TMZ, indicating superior potency against resistant cell lines .

-

Case Studies :

- A retrospective analysis highlighted the role of DNA repair proteins in patient survival post-treatment with this compound. Patients with lower levels of alkyltransferase—a protein involved in repairing alkylated DNA—showed improved survival rates when treated with this compound compared to those with higher levels .

Comparative Efficacy Data

The following table summarizes comparative IC50 values for this compound and other related compounds against various glioblastoma cell lines:

| Cell Line | TMZ IC50 (μM) | Lomustine IC50 (μM) | This compound IC50 (μM) |

|---|---|---|---|

| U87 | 311 | 55 | 40 |

| U251 | 517 | 44 | 38 |

| GS-Y03 | 433 | 12 | 30 |

This data indicates that this compound not only competes favorably against established treatments but may also offer enhanced efficacy in specific contexts .

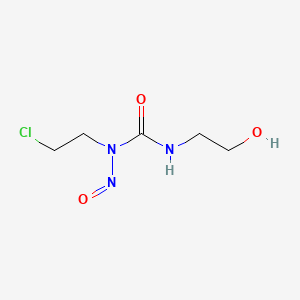

Propiedades

IUPAC Name |

1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN3O3/c6-1-3-9(8-12)5(11)7-2-4-10/h10H,1-4H2,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZJEQBSODVMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209610 | |

| Record name | Elmustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60784-46-5 | |

| Record name | N-(2-Chloroethyl)-N′-(2-hydroxyethyl)-N-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60784-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elmustine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060784465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hecnu | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Elmustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elmustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT2FD82D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.